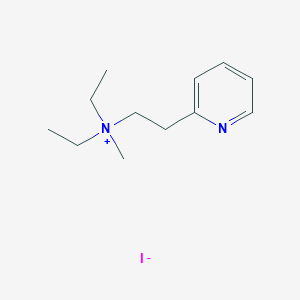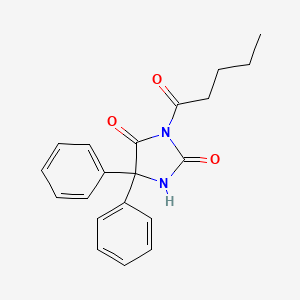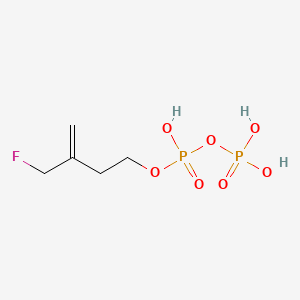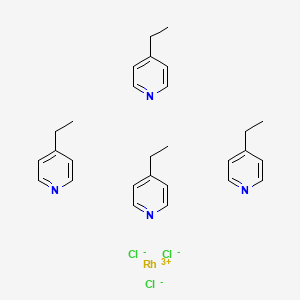
3-Aminopyridine adenine dinucleotide
Übersicht
Beschreibung
3-Aminopyridine adenine dinucleotide is a chemical compound that is widely used in scientific research . It is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage .
Synthesis Analysis
This compound can be synthesized from NAD and 3-aminopyridine through the pig brain NADase-catalyzed pyridine base exchange reaction . It can also be prepared by enzymatic cleavage of this compound by a snake venom phosphodiesterase .Molecular Structure Analysis
The molecular structure of this compound has been studied using spectrophotometric and fluorometric methods . The compound has been shown to have unique spectral properties .Chemical Reactions Analysis
This compound has been shown to be a competitive inhibitor in reactions catalyzed by seven NAD(P)-dependent enzymes . It can also be diazotized with the use of nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized using various methods . The compound has been shown to have unique spectrophotometric and fluorometric properties .Wissenschaftliche Forschungsanwendungen
1. Interactions with Dehydrogenases
3-Aminopyridine adenine dinucleotide (AAD) has been shown to be a competitive inhibitor in reactions catalyzed by seven NAD(P)-dependent enzymes. In a study, the diazotized derivative of AAD was found to be a site-specific inactivator of yeast alcohol dehydrogenase (Fisher, Vercellotti, & Anderson, 1973).
2. Fluorescent Affinity Label for Enzymes
This compound phosphate (AADP) has been used as a fluorescent affinity label for pigeon liver malic enzyme. The periodate-oxidized and cleaved AADP was found to be a competitive inhibitor in the oxidative decarboxylation reaction catalyzed by malic enzyme (Chang, Shiao, Liaw, & Lee, 1989).
3. Inactivation of Reductase Enzymes
Diazotized this compound phosphate has been found to be a potent competitive inhibitor and selective inactivator of NADPH-cytochrome P-450 reductase (Ebel, 1981).
4. Studies with Yeast Alcohol Dehydrogenase
3-Aminopyridine mononucleotide, a nicotinamide mononucleotide analog, was shown to be a coenzyme-competitive inhibitor of yeast alcohol dehydrogenase. The analog's diazotized form led to irreversible inactivation of this enzyme (Woolf & Yuan, 1977).
5. Modification of Sulfhydryl Groups
Diazotized this compound has been found to modify sulfhydryl groups per molecule of enzyme during the complete inactivation of yeast alcohol dehydrogenase. This reaction forms the basis for the application of the diazotized derivatives as site-labeling reagents for pyridine nucleotide-dependent enzymes (Chan & Anderson, 1975).
6. Role in Negative Co-operativity of Coenzyme Binding
The interaction of 3-aminopyridine-adenine dinucleotide with rabbit muscle glyceraldehyde-3-phosphate dehydrogenase was investigated to understand the negative co-operativity of coenzyme binding (Henis & Levitzki, 1977).
7. Preparation and Properties for Biochemical Studies
Studies have been conducted on the preparation and properties of this compound phosphate, emphasizing its importance in the study of NADP-requiring biochemical processes (Anderson, Yuan, & Vercellotti, 1975).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-aminopyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O13P2/c21-9-2-1-3-26(4-9)19-15(30)13(28)10(38-19)5-36-41(32,33)40-42(34,35)37-6-11-14(29)16(31)20(39-11)27-8-25-12-17(22)23-7-24-18(12)27/h1-4,7-8,10-11,13-16,19-20,28-29,31H,5-6,21H2,(H,32,33)(H,34,35)(H2,22,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCBLVMXMCSJQL-HISDBWNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21106-96-7 | |
| Record name | 3-Aminopyridine adenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021106967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[4-(3,4-dimethylphenyl)-1-phenyl-2-imidazolyl]thio]-N-(1,1-dioxo-3-thiolanyl)acetamide](/img/structure/B1225708.png)

![methyl N-[methyl-(2-nitro-4-propoxyphenyl)carbamothioyl]carbamate](/img/structure/B1225713.png)








